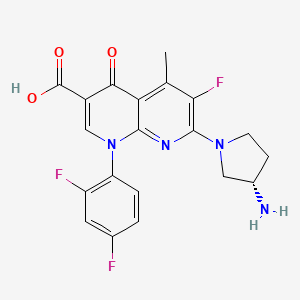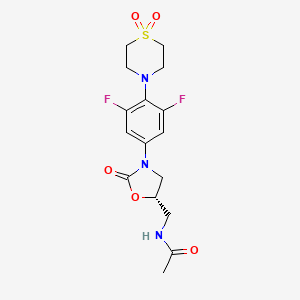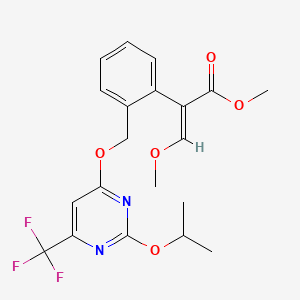
氟酰吡啶
概述
描述
Fluacrypyrim is a chemical compound known for its diverse applications in various fields, including medicine, agriculture, and scientific research. It is recognized for its ability to inhibit specific biological pathways, making it a valuable tool in both therapeutic and industrial contexts .
科学研究应用
Fluacrypyrim has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Industry: In agriculture, Fluacrypyrim is used as an acaricide to control mite populations.
作用机制
Target of Action
Fluacrypyrim primarily targets the Mitochondrial Complex III . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP) .
Mode of Action
Fluacrypyrim acts as an inhibitor of the Mitochondrial Complex III at the Qo site . By inhibiting this complex, Fluacrypyrim disrupts the normal flow of electrons within the electron transport chain. This disruption prevents the formation of ATP, thereby inhibiting the energy production of the cell .
Biochemical Pathways
Fluacrypyrim has been found to affect the p53-PUMA pathway . This pathway is involved in the regulation of apoptosis, the process of programmed cell death. Fluacrypyrim downregulates the expressions of p53-PUMA pathway target genes, such as Puma, Bax, and Noxa . This modulation of apoptotic activities suggests that Fluacrypyrim plays a protective role in radiation-induced hematopoietic damage .
Pharmacokinetics
It is known that the compound is effective when administered via peritoneal injection
Result of Action
Fluacrypyrim has been shown to protect hematopoietic stem and progenitor cells against irradiation via apoptosis prevention . It promotes survival after lethal dose irradiation and aids in the recovery of peripheral blood, bone marrow cell counts, hematopoietic stem cell cellularity, bone marrow colony-forming ability, and hematopoietic stem cell reconstituting ability .
Action Environment
Fluacrypyrim has a low water solubility and is volatile . It can persist in aquatic systems, indicating that it may be stable in various environmental conditions . It has a low level of toxicity to mammals, but shows a moderate to high level of toxicity to most aquatic species, earthworms, and birds . . These characteristics suggest that environmental factors can influence the action, efficacy, and stability of Fluacrypyrim.
生化分析
Biochemical Properties
Fluacrypyrim plays a significant role in biochemical reactions. It has been found to increase protein tyrosine phosphatases (PTPs) activity, resulting in the dephosphorylation of tyrosine kinases . This interaction with enzymes and proteins is crucial for its function as an acaricide and its effects on cellular processes .
Cellular Effects
Fluacrypyrim has notable effects on various types of cells and cellular processes. It has been found to inhibit STAT3 protein activation in the G1 phase of the cell cycle, thereby inducing cell cycle arrest and preventing the growth of leukemia cells . Furthermore, Fluacrypyrim has been observed to reduce IR-induced apoptosis in hematopoietic stem and progenitor cells (HSPCs) both in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of Fluacrypyrim involves its interaction with biomolecules and its impact on gene expression. Specifically, Fluacrypyrim has been found to downregulate the expressions of p53-PUMA pathway target genes, such as Puma, Bax, and Noxa . This modulation of apoptotic activities in HSCs is a key aspect of Fluacrypyrim’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, Fluacrypyrim has shown promising recovery of peripheral blood, bone marrow (BM) cell counts, hematopoietic stem cell (HSC) cellularity, BM colony-forming ability, and HSC reconstituting ability upon treatment after sublethal dose irradiation . Little is known about its persistence in soil, but it can be persistent in aquatic systems .
Dosage Effects in Animal Models
In animal models, the peritoneal injection of Fluacrypyrim could effectively promote mice survival after lethal dose irradiation
Metabolic Pathways
Its role as an inhibitor of STAT3 suggests that it may interact with enzymes or cofactors involved in the JAK-STAT signaling pathway .
Transport and Distribution
Given its low water solubility and volatility , it may interact with specific transporters or binding proteins.
Subcellular Localization
Given its role as an inhibitor of STAT3, it may be localized to the cytoplasm where it can interact with STAT3 proteins .
准备方法
Synthetic Routes and Reaction Conditions: Fluacrypyrim can be synthesized through a series of chemical reactions. One common method involves the etherification reaction using (E)-2-(2’-chloromethyl)phenyl-3-methoxy-methyl as a starting material . The reaction conditions typically include the use of solvents such as ether and catalysts to facilitate the process.
Industrial Production Methods: In industrial settings, the production of Fluacrypyrim involves large-scale chemical synthesis under controlled conditions. The process ensures high yield and purity of the compound, making it suitable for various applications.
化学反应分析
Types of Reactions: Fluacrypyrim undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
相似化合物的比较
Fluoxastrobin: A fungicide used in agriculture.
Flufenerim: An insecticide currently under development.
Comparison: Fluacrypyrim is unique due to its dual role as an inhibitor of both STAT3 and p53-PUMA pathways, which is not commonly observed in similar compounds. This dual inhibition makes it particularly effective in protecting cells from radiation-induced damage and reducing inflammation .
属性
IUPAC Name |
methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O5/c1-12(2)30-19-24-16(20(21,22)23)9-17(25-19)29-10-13-7-5-6-8-14(13)15(11-27-3)18(26)28-4/h5-9,11-12H,10H2,1-4H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWAGQASUDSFBG-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2C(=COC)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058027 | |
| Record name | Fluacrypyrim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229977-93-9 | |
| Record name | Fluacrypyrim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229977-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluacrypyrim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229977939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluacrypyrim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-(methoxymethylene)-2-[[[2-(1-methylethoxy)-6-(trifluoromethyl)-4-pyrimidinyl]oxy]methyl]-, methyl ester, (αE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUACRYPYRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHJ1L9VJTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
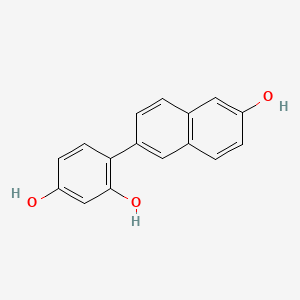
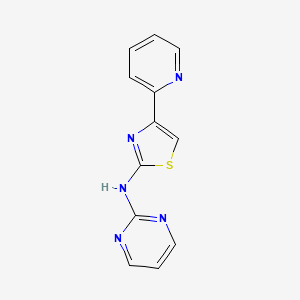
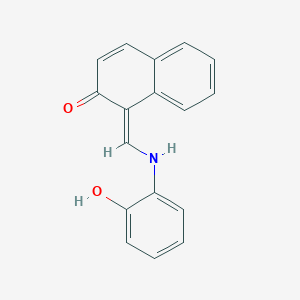
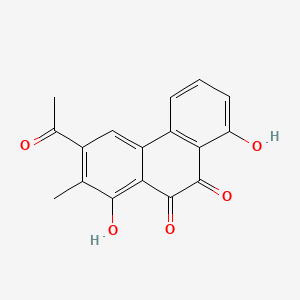
![2-Thiophenecarboxamide, 5-[6-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1663271.png)
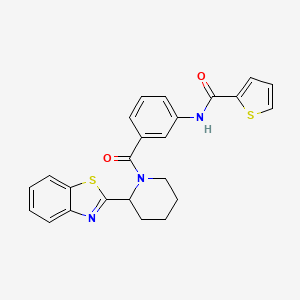
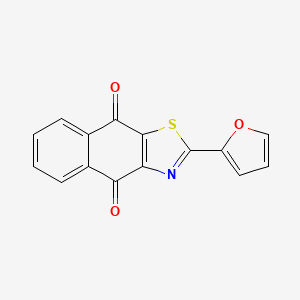
![7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1663275.png)
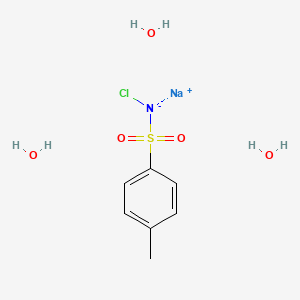
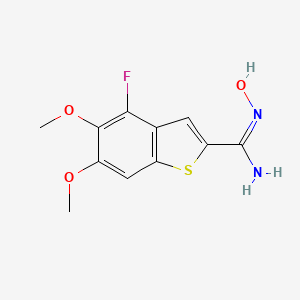
![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)
